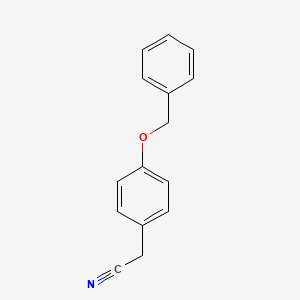
4-Benzyloxyphenylacetonitrile
Cat. No. B1268079
Key on ui cas rn:
838-96-0
M. Wt: 223.27 g/mol
InChI Key: QKEYZRVDFZDOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04412082
Procedure details


In a 100 ml four-necked flask, there were placed 3.2 g of water, 1.23 g (0.025 mole) of sodium cyanide and 0.16 g of triethylbenzylammonium chloride, and a solution prepared by dissolving 5.3 g (0.023 mole) of 4-benzyloxybenzyl chloride in 6 g of benzene was further added thereto under stirring. Then, the resultant mixture was heated at a temperature of 80° C. for 5 hours under stirring to permit a reaction. After completion of the reaction, the formed organic layer is washed with water and dried over anhydrous sodium sulfate, followed by distilling off benzene to obtain 4.83 g (0.022 mole) of 4-benzyloxyphenylacetonitrile.





[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
O.[C-:2]#[N:3].[Na+].[CH2:5]([O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Cl)=[CH:15][CH:14]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.C1C=CC=CC=1>[CH2:5]([O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][C:2]#[N:3])=[CH:15][CH:14]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1.23 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
0.16 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
5.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(CCl)C=C1
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Three
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 100 ml four-necked flask, there were placed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was further added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
WASH
|
Type
|
WASH
|
|
Details
|
the formed organic layer is washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distilling off benzene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CC#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.022 mol | |
| AMOUNT: MASS | 4.83 g | |
| YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
